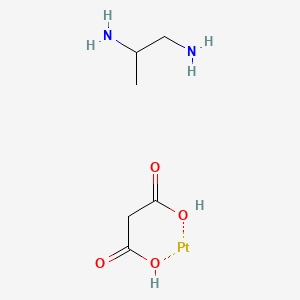
Malonato-1,2-propylenediammineplatinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malonato-1,2-propylenediammineplatinum(II) is a platinum-based compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential applications in cancer treatment. This compound is characterized by the presence of a platinum(II) center coordinated to a malonate ligand and a 1,2-propylenediammine ligand. The unique coordination environment around the platinum center imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Malonato-1,2-propylenediammineplatinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with 1,2-propylenediammine in the presence of a malonate ligand. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
K2[PtCl4]+NH2CH2CH2NH2+CH2(COOH)2→Malonato-1,2-propylenediammineplatinum(II)+KCl+HCl
Industrial Production Methods
Industrial production of Malonato-1,2-propylenediammineplatinum(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Malonato-1,2-propylenediammineplatinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The platinum center can undergo ligand exchange reactions with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the platinum center.
Coordination Reactions: The malonate and 1,2-propylenediammine ligands can coordinate with other metal centers or organic molecules.
Common Reagents and Conditions
Common reagents used in the reactions of Malonato-1,2-propylenediammineplatinum(II) include halides, amines, and phosphines. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from the reactions of Malonato-1,2-propylenediammineplatinum(II) depend on the specific reaction conditions and reagents used. For example, substitution reactions with halides can yield haloplatinum complexes, while coordination reactions with organic molecules can form organoplatinum complexes.
Scientific Research Applications
Malonato-1,2-propylenediammineplatinum(II) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Industry: Malonato-1,2-propylenediammineplatinum(II) is used in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Malonato-1,2-propylenediammineplatinum(II) involves its interaction with cellular components, particularly DNA. The compound binds to the DNA, forming cross-links that disrupt the replication and transcription processes. This leads to the induction of apoptosis in cancer cells. The molecular targets and pathways involved in this process include the activation of DNA damage response pathways and the inhibition of DNA repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with reduced side effects compared to cisplatin.
Oxaliplatin: A third-generation platinum drug with improved efficacy against certain types of cancer.
Uniqueness
Malonato-1,2-propylenediammineplatinum(II) is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. Unlike cisplatin and carboplatin, this compound has a malonate ligand that enhances its solubility and stability. Additionally, the 1,2-propylenediammine ligand provides a different steric and electronic environment around the platinum center, potentially leading to unique interactions with biological targets.
Properties
Molecular Formula |
C6H14N2O4Pt |
|---|---|
Molecular Weight |
373.27 g/mol |
IUPAC Name |
platinum;propane-1,2-diamine;propanedioic acid |
InChI |
InChI=1S/C3H10N2.C3H4O4.Pt/c1-3(5)2-4;4-2(5)1-3(6)7;/h3H,2,4-5H2,1H3;1H2,(H,4,5)(H,6,7); |
InChI Key |
DHJBAJIBNUQFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)N.C(C(=O)O)C(=O)O.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















